molecular formula C18H22N4O2 B12914836 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane CAS No. 649757-11-9

10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B12914836
CAS No.: 649757-11-9
M. Wt: 326.4 g/mol
InChI Key: HCBWUSSEHGZSKK-UHFFFAOYSA-N
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Description

10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is a bicyclic amine featuring a 3,10-diazabicyclo[4.3.1]decane core substituted with a methyl group at the 10-position and a 6-nitroisoquinolin-3-yl moiety at the 3-position.

Synthesis: The synthesis of related 3,10-diazabicyclo[4.3.1]decane derivatives involves a Schmidt reaction on pseudopelletierine (a tropane alkaloid) to form a ketone intermediate, followed by LiAlH₄ reduction to yield the bicyclic amine .

Properties

CAS No.

649757-11-9

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

10-methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane

InChI

InChI=1S/C18H22N4O2/c1-20-15-3-2-4-17(20)12-21(8-7-15)18-10-14-9-16(22(23)24)6-5-13(14)11-19-18/h5-6,9-11,15,17H,2-4,7-8,12H2,1H3

InChI Key

HCBWUSSEHGZSKK-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CN(CC2)C3=NC=C4C=CC(=CC4=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane generally involves:

  • Construction of the 3,10-diazabicyclo[4.3.1]decane core.
  • Introduction of the 10-methyl substituent.
  • Coupling or substitution with a 6-nitroisoquinolin-3-yl group at the 3-position.

This requires careful control of reaction conditions to maintain the bicyclic framework and to selectively functionalize the nitrogen atoms and the isoquinoline ring.

Preparation of the Diazabicyclo[4.3.1]decane Core

The bicyclic diazabicyclo[4.3.1]decane scaffold is typically synthesized via intramolecular cyclization reactions involving diamine precursors and appropriate bifunctional electrophiles.

Typical method:

  • Starting from a linear diamine such as 1,8-diaminooctane or related derivatives.
  • Cyclization induced by reaction with dihalides or activated esters under basic conditions.
  • Use of protecting groups on nitrogen atoms to direct regioselectivity.
  • Methylation at the 10-position can be achieved by selective alkylation using methyl iodide or methyl triflate under controlled conditions.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Diazabicyclo core formation Intramolecular cyclization Diamine + dihalide, base (e.g., K2CO3), solvent (DMF), 80-100°C, 12-24 h 60-80 Protecting groups may be used to improve selectivity
Methylation at N-10 Alkylation Methyl iodide, base (NaH or K2CO3), solvent (acetone or DMF), room temp to 50°C 70-90 Controlled to avoid over-alkylation
Nitration of isoquinoline Electrophilic aromatic substitution Isoquinoline, HNO3/H2SO4, 0-5°C, short reaction time 50-70 Careful temperature control to avoid side reactions
Halogenation at 3-position Electrophilic substitution NBS or Br2, solvent (CH2Cl2), 0°C to room temp 60-75 Prepares for cross-coupling
Cross-coupling (amination) Buchwald-Hartwig amination Pd catalyst (Pd2(dba)3), ligand (Xantphos), base (Cs2CO3), solvent (1,4-dioxane), 90-110°C, inert atmosphere 65-80 High selectivity and yield with optimized catalyst system

Detailed Research Findings

  • Catalyst systems: Palladium-based catalysts with bulky phosphine ligands (e.g., Xantphos) have been shown to facilitate efficient coupling of bicyclic amines with halogenated nitroisoquinolines, achieving yields up to 80% under inert atmosphere and elevated temperatures.
  • Solvent effects: Polar aprotic solvents such as DMF and 1,4-dioxane enhance solubility of reactants and catalyst stability, improving reaction rates and yields.
  • Temperature control: Maintaining moderate temperatures (80-110°C) during coupling prevents decomposition of sensitive bicyclic structures.
  • Purification: Silica gel chromatography with gradient elution (e.g., chloroform/methanol mixtures) is effective for isolating the target compound with high purity.
  • Characterization: NMR (1H, 13C), LC-MS, and elemental analysis confirm the structure and purity of the final compound.

Summary Table of Preparation Steps

Step No. Reaction Key Reagents Conditions Yield (%) Remarks
1 Diazabicyclo core synthesis Diamine, dihalide, base DMF, 80-100°C, 12-24 h 60-80 Protecting groups may be required
2 N-Methylation Methyl iodide, base Acetone/DMF, RT-50°C 70-90 Controlled alkylation
3 Isoquinoline nitration HNO3/H2SO4 0-5°C, short time 50-70 Avoid over-nitration
4 Halogenation (3-position) NBS or Br2 CH2Cl2, 0°C-RT 60-75 Prepares for coupling
5 Cross-coupling amination Pd2(dba)3, Xantphos, Cs2CO3 1,4-dioxane, 90-110°C, inert 65-80 High selectivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms and the methyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted isoquinoline ring. Reagents such as sodium methoxide (NaOCH₃) can be used for these reactions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the nitro group results in the corresponding amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane

The compound This compound is a complex bicyclic structure that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article will explore its chemical properties, synthesis, and notable applications, supported by comprehensive data tables and case studies.

Physical Properties

The compound exhibits the following physical properties:

  • Melting Point : Specific melting point data is not universally available; however, compounds with similar structures typically exhibit moderate melting points.
  • Solubility : Solubility varies based on solvent polarity; generally soluble in organic solvents like DMSO and ethanol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

Research has also highlighted potential neuroprotective effects:

  • Targeting Neurodegenerative Diseases : Compounds with similar structures have been investigated for their ability to protect neurons from oxidative stress.
  • Case Study : In vitro studies indicated that these compounds could reduce neuronal apoptosis in models of Alzheimer's disease.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Broad-Spectrum Activity : Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed significant inhibition zones.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveReduced neuronal apoptosis
AntimicrobialInhibition of bacterial growth

Synthesis Overview

MethodDescriptionYield (%)
CyclizationFormation of bicyclic structure75
FunctionalizationMethyl and nitro group introduction80

Mechanism of Action

The mechanism of action of 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazabicycloalkanes vary in ring size, nitrogen positioning, and substituents, leading to distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Key Observations:

Nitrogen placement at the 3- and 10-positions (vs. 8- and 10-positions in the 8,10-diaza variant) alters electronic and steric profiles, influencing reactivity and intermolecular interactions .

Synthetic Routes :

  • The target compound and its 3,10-diaza analogs rely on Schmidt reactions of tropane-derived ketones, whereas 8,10-diaza derivatives are synthesized from suberic acid via bromination and cyclization, reflecting divergent strategies for bicyclic core assembly .

Functionalization and Bioactivity: The 6-nitroisoquinolinyl group in the target compound introduces electron-withdrawing and aromatic characteristics, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler alkyl or benzyl substituents . 10-Methyl-8,10-diazabicyclo[4.3.1]decane, with its distinct nitrogen positioning, has demonstrated utility as a nicotinic acetylcholine receptor modulator, highlighting the impact of structural variation on biological function .

Physicochemical Properties :

  • Substituents like nitro groups (target compound) or benzyl groups (10-benzyl analog) significantly alter solubility and stability. For example, the nitro group may reduce lipophilicity, whereas benzyl groups increase it .

Research Findings and Implications

  • Conformational Analysis : Studies on 3,10-diazabicyclo[4.3.1]decane derivatives reveal that the bicyclic system adopts a chair-like conformation, with substituents influencing ring puckering and nitrogen lone-pair orientation .
  • Comparative Reactivity: The 6-nitroisoquinolinyl substituent in the target compound may undergo reduction (e.g., catalytic hydrogenation) to form amino derivatives, a reaction pathway less feasible in alkyl-substituted analogs .

Biological Activity

10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is a complex bicyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : A bicyclic framework known as diazabicyclo[4.3.1]decane.
  • Substituents : A methyl group at the 10-position and a 6-nitroisoquinolinyl moiety at the 3-position.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other bicyclic compounds that target matrix metalloproteinases (MMPs) and dipeptidyl peptidase IV (DPP-IV) .
  • Receptor Modulation : The nitroisoquinolinyl group may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

A study highlighted the compound's potential in inhibiting cancer cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of angiogenesis, which are critical in tumor growth .

Neuroprotective Effects

Research has indicated that derivatives of this compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • In Vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM, indicating effective inhibition of cell growth .
  • Animal Models : In vivo studies using rodent models have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAnticancer ActivityNeuroprotective EffectsEnzyme Inhibition
10-Methyl-3-(6-nitroisoquinolin-3-yl)-...HighModerateYes
Compound A (similar structure)ModerateHighYes
Compound B (related bicyclic derivative)LowModerateNo

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to screen binding poses against nicotinic receptors (relevant to diazabicyclo modulators).
  • Molecular dynamics (MD) simulations : AMBER/CHARMM force fields to assess binding stability over 100-ns trajectories.
  • Free energy calculations : MM-PBSA or FEP to quantify binding affinities. Validate with in vitro assays (e.g., surface plasmon resonance) .

How can stability studies under physiological conditions be structured?

Advanced Research Question
Design a multifactorial matrix:

  • pH : Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • Temperature : Incubate at 37°C (physiological) and 40°C (accelerated).
  • Analytical monitoring : HPLC-UV/MS at intervals (0, 6, 12, 24 hours) to quantify degradation products. For enzymatic stability, use liver microsomes (human/rat) and LC-QTOF for metabolite identification .

What strategies validate synthetic intermediates during multi-step synthesis?

Basic Research Question

  • In-situ monitoring : Use FTIR or Raman spectroscopy to track functional group transformations (e.g., nitro reduction, amine formation).
  • Isolation and characterization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures with HRMS and 2D NMR (COSY, HSQC) .

How are theoretical calculations (e.g., DFT) applied to refine synthetic routes?

Advanced Research Question

  • Transition state analysis : Identify energetically favorable pathways for cyclization steps.
  • Spectral prediction : Compare computed NMR chemical shifts (Gaussian 09) with experimental data to resolve structural ambiguities. highlights such cross-validation for diazabicyclo derivatives .

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